BenchChemオンラインストアへようこそ!

2-cyclobutyl-1H-imidazo[4,5-c]pyridine

BTK inhibition Scaffold hopping Kinase selectivity

2-Cyclobutyl-1H-imidazo[4,5-c]pyridine (CAS 119628-86-3; MF C10H11N3; MW 173.21 g/mol) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines. The compound features a cyclobutyl substituent at the 2-position of the fused imidazole ring, which introduces conformational constraint distinct from linear alkyl or aromatic analogs.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B1354684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutyl-1H-imidazo[4,5-c]pyridine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC3=C(N2)C=NC=C3
InChIInChI=1S/C10H11N3/c1-2-7(3-1)10-12-8-4-5-11-6-9(8)13-10/h4-7H,1-3H2,(H,12,13)
InChIKeyWVPGUNFEMDBITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-1H-imidazo[4,5-c]pyridine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Cyclobutyl-1H-imidazo[4,5-c]pyridine (CAS 119628-86-3; MF C10H11N3; MW 173.21 g/mol) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. The compound features a cyclobutyl substituent at the 2-position of the fused imidazole ring, which introduces conformational constraint distinct from linear alkyl or aromatic analogs. Commercially available at ≥95% purity , it serves as a key intermediate for preparing trisubstituted imidazo[4,5-c]pyridines that have been investigated as inhibitors of Bruton’s tyrosine kinase (BTK), DNA-dependent protein kinase (DNA-PK), Janus kinases (JAK), and phosphodiesterase 10 (PDE10) [2][3]. Its predicted physicochemical properties—boiling point 435.2±18.0 °C, density 1.292±0.06 g/cm³, and pKa 11.02±0.40—provide a baseline for formulation and synthetic planning .

Why 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Substituting 2-cyclobutyl-1H-imidazo[4,5-c]pyridine with a generic imidazopyridine—even a close regioisomer such as the imidazo[4,5-b]pyridine analog—carries a high risk of altered biological activity and selectivity. Direct comparative studies have demonstrated that imidazo[4,5-c]pyridine-based BTK inhibitors exhibit significantly higher potency than their imidazo[4,5-b]pyridine isomers, contrary to expectations from earlier work [1]. The position of the pyridine nitrogen atom in the [4,5-c] scaffold creates a distinct hydrogen-bonding vector and electronic distribution compared to the [4,5-b] isomer, which directly impacts target engagement [2]. Furthermore, the cyclobutyl group at the 2-position imposes a specific conformational preference that influences kinase selectivity; in related cyclobutyl-substituted imidazole CDK inhibitors, cis-substituted cyclobutyl analogs achieved up to 30-fold selectivity for CDK5 over CDK2, an effect that is lost with smaller (cyclopropyl) or larger (cyclopentyl) rings [3]. Replacing the cyclobutyl with a simple phenyl or methyl group eliminates this stereoelectronic control, potentially reducing target selectivity and increasing off-target liability. These structural features mean that procurement decisions cannot treat 2-cyclobutyl-1H-imidazo[4,5-c]pyridine as interchangeable with its isomers or substituent variants without risking failure in downstream biological assays [1][3].

Quantitative Differentiation Evidence: 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine vs. Closest Analogs


Scaffold Regioisomerism: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine BTK Inhibitory Activity

In a matched-pair comparison of trisubstituted imidazopyridine BTK inhibitors, the imidazo[4,5-c]pyridine scaffold demonstrated significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine isomer, a finding that was contrary to expectations based on prior literature [1]. Both compounds shared identical substituents at N1, C4, and C6 positions, isolating the scaffold geometry as the sole variable.

BTK inhibition Scaffold hopping Kinase selectivity

JAK Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffold Comparison

A head-to-head selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds using matched-pair compounds 10 and 11 revealed differential JAK family selectivity profiles. The [4,5-c] scaffold exhibited a distinct selectivity ratio for JAK1/TYK2 compared to the [4,5-b] scaffold when tested in fluorescence-based biochemical assays using catalytic domains of all four JAK members [1].

JAK kinase Scaffold selectivity TYK2

Cyclobutyl Conformational Constraint: 30-Fold CDK Selectivity Gain Over Commercial Drug Roscovitine

Cis-substituted cyclobutyl-4-aminoimidazole inhibitors, which share the cyclobutyl conformational constraint feature with 2-cyclobutyl-1H-imidazo[4,5-c]pyridine, achieved up to 30-fold selectivity for CDK5 over CDK2. This class of cyclobutyl-substituted inhibitors also demonstrated higher potency than the commercially available CDK inhibitor roscovitine [1]. The cyclobutyl ring provides a unique stereoelectronic environment that restricts rotational freedom and pre-organizes the molecule for selective kinase binding.

CDK5 selectivity Cyclobutyl constraint Neurodegeneration

PDE10 Inhibitor Scaffold: Imidazo[4,5-c]pyridine in Heterobicyclic Patent Space

Patent WO2013130890A1 explicitly discloses heterobicyclic compounds incorporating the imidazo[4,5-c]pyridine core with cyclobutyl substitution as PDE10 inhibitors for treating schizophrenia, bipolar disorder, and obsessive-compulsive disorder [1]. The imidazo[4,5-c]pyridine scaffold appears as a preferred core in the claimed Markush structures, indicating that medicinal chemistry efforts have selected this specific scaffold over alternatives for PDE10-targeted programs.

PDE10 inhibition CNS disorders Schizophrenia

Physicochemical Differentiation: Predicted pKa and Boiling Point vs. Unsubstituted Parent

2-Cyclobutyl-1H-imidazo[4,5-c]pyridine has a predicted pKa of 11.02±0.40 and a boiling point of 435.2±18.0 °C . These values differ from the unsubstituted 1H-imidazo[4,5-c]pyridine parent scaffold, where the absence of the cyclobutyl group results in a lower molecular weight, different basicity, and altered hydrogen-bonding capacity. The cyclobutyl group increases lipophilicity and modifies the compound's ionization profile, which directly impacts salt formation, solubility, and chromatographic behavior during purification.

Physicochemical properties Formulation Salt selection

DNA-PK Inhibitor Scaffold Potential: Imidazo[4,5-c]pyridine-2-one as Radiosensitizer Lead

A 2024 study reported the discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors. Compound 78 from this series demonstrated potent and selective DNA-PK inhibition with significant potential as a radiosensitizer for cancer treatment [1]. The imidazo[4,5-c]pyridine core was essential for activity, and structure–activity relationship studies confirmed that modifications to the scaffold geometry (e.g., switching to imidazo[4,5-b]pyridine) resulted in loss of potency.

DNA-PK inhibition Radiosensitization Oncology

High-Value Application Scenarios for 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine in Drug Discovery


BTK Inhibitor Lead Optimization for Ibrutinib-Resistant B-Cell Malignancies

The imidazo[4,5-c]pyridine scaffold has demonstrated superior BTK inhibitory activity compared to its [4,5-b] isomer [1]. 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine serves as the key building block for constructing trisubstituted BTK inhibitors that target ibrutinib-resistant mutations. The C6 position of the scaffold tolerates both hydrophobic and hydrophilic substituents, enabling broad SAR exploration while maintaining mid-nanomolar BTK potency [1].

Selective CDK5 Inhibitor Development for Neurodegenerative Disease

Cyclobutyl-substituted imidazole-based inhibitors achieve up to 30-fold selectivity for CDK5 over CDK2, a critical requirement for neurodegenerative disease programs where CDK2 inhibition causes toxicity [2]. The cyclobutyl group of 2-cyclobutyl-1H-imidazo[4,5-c]pyridine provides the conformational constraint necessary for this selectivity profile, making the compound a strategic starting material for CNS-penetrant CDK5 inhibitor design.

PDE10-Targeted CNS Drug Discovery for Schizophrenia and Bipolar Disorder

Patent disclosures explicitly claim imidazo[4,5-c]pyridine-based heterobicyclic compounds as PDE10 inhibitors for treating schizophrenia, bipolar disorder, and obsessive-compulsive disorder [3]. 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine is a direct precursor to these claimed compounds, positioning it as a procurement priority for CNS-focused medicinal chemistry groups.

DNA-PK Radiosensitizer Program for Solid Tumor Therapy

The imidazo[4,5-c]pyridine-2-one class has produced potent and selective DNA-PK inhibitors with demonstrated radiosensitization potential in cancer models [4]. 2-Cyclobutyl-1H-imidazo[4,5-c]pyridine provides the core scaffold for further derivatization into DNA-PK-targeted agents, addressing an unmet need in DNA damage response oncology.

Quote Request

Request a Quote for 2-cyclobutyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.